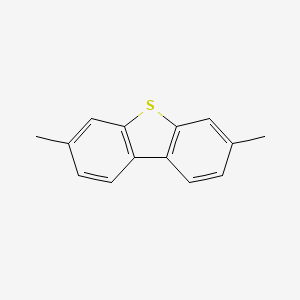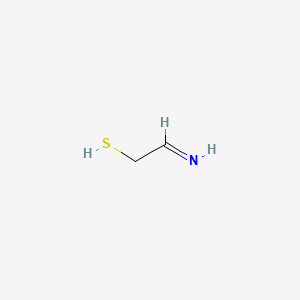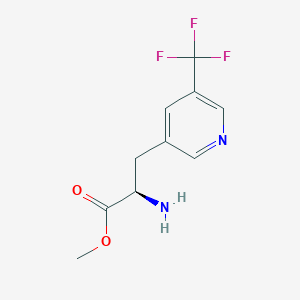
Methyl (R)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a trifluoromethyl group attached to a pyridine ring, which is connected to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pyridine and ®-2-amino-3-methylpropanoic acid.
Formation of Intermediate: The 3-(trifluoromethyl)pyridine is first subjected to a halogenation reaction to introduce a halogen atom at the 5-position of the pyridine ring.
Coupling Reaction: The halogenated pyridine intermediate is then coupled with ®-2-amino-3-methylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include oxo derivatives, piperidine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the effects of trifluoromethyl-containing compounds on biological systems.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, influencing neurotransmitter levels and signaling pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, such as the GABAergic or glutamatergic systems, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-2-amino-3-(4-(trifluoromethyl)phenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Methyl ®-2-amino-3-(5-(trifluoromethyl)thiazol-2-yl)propanoate: Similar structure but with a thiazole ring instead of a pyridine ring.
Uniqueness
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is unique due to the presence of the trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the design of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C10H11F3N2O2 |
|---|---|
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)3-6-2-7(5-15-4-6)10(11,12)13/h2,4-5,8H,3,14H2,1H3/t8-/m1/s1 |
Clé InChI |
YYKZQZJJMRAHBN-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)[C@@H](CC1=CC(=CN=C1)C(F)(F)F)N |
SMILES canonique |
COC(=O)C(CC1=CC(=CN=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



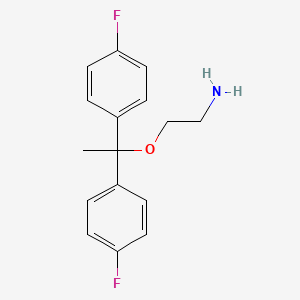


![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
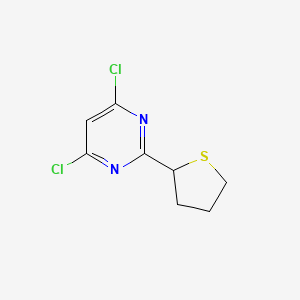
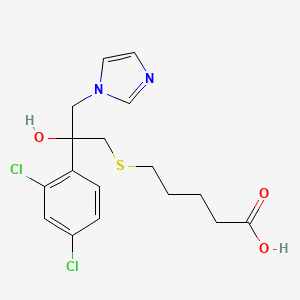
![Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B15219831.png)

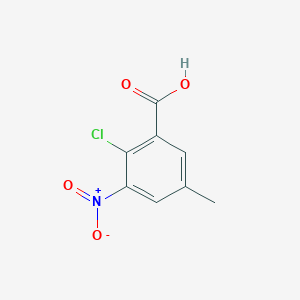
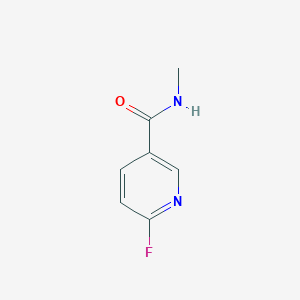
![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
